5-(Piperazin-1-yl)pyridin-2-amine hydrochloride
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Overview
Description
5-(Piperazin-1-yl)pyridin-2-amine hydrochloride is an organic compound with the molecular formula C9H14N4·HCl. It is a derivative of pyridine and piperazine, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)pyridin-2-amine hydrochloride typically involves the reaction of 2-chloropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-yl)pyridin-2-amine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine ring can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles can be used, and reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
5-(Piperazin-1-yl)pyridin-2-amine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates[][3].
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
- 5-(4-Chlorophenyl)piperazin-1-yl)pyridin-2-amine
- 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine
Uniqueness
5-(Piperazin-1-yl)pyridin-2-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a pyridine moiety allows for diverse reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H15ClN4 |
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Molecular Weight |
214.69 g/mol |
IUPAC Name |
5-piperazin-1-ylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2,(H2,10,12);1H |
InChI Key |
JQEVWJPFQLEVIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)N.Cl |
Origin of Product |
United States |
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